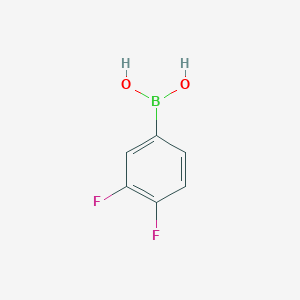

3,4-Difluorophenylboronic acid

概述

描述

3,4-Difluorophenylboronic acid is an organic compound with the molecular formula C6H5BF2O2. It is a derivative of phenylboronic acid where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

准备方法

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3,4-Difluorophenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of this compound often employs hydroboration, where a boron-hydrogen bond is added across an alkene or alkyne. This method is rapid and allows for the efficient production of organoborane compounds .

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between 3,4-difluorophenylboronic acid and aryl/heteroaryl halides. Key features include:

For example, coupling with bromobenzene yields 3,4-difluorobiphenyl, a precursor in drug discovery . Fluorine atoms enhance electron-withdrawing effects, accelerating oxidative addition steps in the catalytic cycle .

Conjugated Fluorodiazaborinines Formation

Reaction with diamines (e.g., 1,2-ethylenediamine) via intermolecular dehydration produces diazaborinines:

These compounds exhibit strong fluorescence and are used in explosive detection systems .

Bioconjugation via Diol Esterification

The boronic acid group selectively binds cis-diols (e.g., carbohydrates) in aqueous solutions:

Mechanism Insights :

-

The reaction proceeds through boronate ion (RB(OH)₃⁻) formation at pH > 7.

-

Conditional formation constant – (dependent on diol structure) .

Applications include glycoprotein labeling and targeted drug delivery .

Substitution Reactions with Enyne Acetates

This compound undergoes oxidative substitution with enyne acetates under Cu(I) catalysis:

| Parameter | Value |

|---|---|

| Catalyst | CuBr·SMe₂ |

| Oxidant | O₂ |

| Solvent | Dimethylformamide (DMF) |

| Product | Fluorinated allenes (used in polymer synthesis) |

科学研究应用

Suzuki-Miyaura Cross-Coupling Reactions

3,4-Difluorophenylboronic acid is predominantly used in Suzuki-Miyaura cross-coupling reactions. This method facilitates the formation of carbon-carbon bonds between aryl or heteroaryl halides and boronic acids. The resulting fluorinated biaryl derivatives are valuable in the synthesis of pharmaceuticals and agrochemicals .

Key Case Study :

- In a study published by Sigma-Aldrich, this compound was successfully employed to synthesize various fluorinated biaryl compounds, demonstrating its efficacy in producing complex molecular architectures .

Synthesis of Fluorinated Diarylmethanols

This compound can also react with aryl aldehydes using nickel catalysts to yield fluorodiarylmethanols. These products are significant intermediates in organic synthesis, particularly for developing biologically active compounds .

Detection of Explosives

Recent research has highlighted the use of this compound in the preparation of conjugated fluorodiazaborinines through intermolecular dehydration reactions with diamines. This application is particularly relevant for the detection of explosives due to the sensitivity and specificity of the resulting compounds .

Liquid Crystal Intermediates

The compound serves as an intermediate in the production of liquid crystals, which are crucial for various electronic applications, including displays and sensors .

Data Table: Summary of Applications

作用机制

The primary mechanism of action for 3,4-Difluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the transmetalation process. In this process, the boron atom in the boronic acid transfers its organic group to a palladium catalyst, forming a new carbon-carbon bond. This reaction is facilitated by the mild and functional group-tolerant conditions of the Suzuki-Miyaura coupling .

相似化合物的比较

- 4-Fluorophenylboronic acid

- 3,5-Difluorophenylboronic acid

- 2-Fluorophenylboronic acid

Comparison: 3,4-Difluorophenylboronic acid is unique due to the presence of two fluorine atoms at the 3 and 4 positions on the benzene ring. This structural feature imparts distinct electronic properties, making it particularly useful in the synthesis of fluorinated biaryl derivatives. In contrast, other fluorophenylboronic acids, such as 4-Fluorophenylboronic acid and 3,5-Difluorophenylboronic acid, have different substitution patterns, which can lead to variations in reactivity and application .

生物活性

3,4-Difluorophenylboronic acid (CAS No. 168267-41-2) is a boronic acid derivative that has garnered attention in medicinal chemistry and organic synthesis due to its unique properties and biological activities. This article provides a comprehensive overview of its biological activity, synthesis applications, and relevant research findings.

- Molecular Formula : CHBFO

- Molecular Weight : 157.91 g/mol

- Appearance : White powder

- Solubility : Soluble in polar organic solvents

Biological Applications

This compound is primarily utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals. Its biological activities include:

- Cytostatic Activity : It has demonstrated significant cytostatic effects in various cancer cell lines, including CCRF-CEM (human T-cell leukemia), HeLa (cervical cancer), and L1210 (murine leukemia) cells. This activity is attributed to its role as an intermediate in the synthesis of substituted purine bases and nucleosides through Suzuki-Miyaura cross-coupling reactions .

- Enzyme Inhibition : Research indicates that this compound can be used to develop potent inhibitors for specific enzymes like Legumain, which is implicated in cancer progression and inflammation .

The mechanism by which this compound exhibits its biological effects is primarily through the formation of reversible covalent bonds with diols and amino acids, which can alter enzyme activity or cellular signaling pathways. For instance:

- Boronic Acid Interaction : Boronic acids can form complexes with cis-diols found in sugars and certain amino acids, affecting their biological functions . This property is exploited in drug design to create selective inhibitors.

Case Studies

- Synthesis of Anticancer Agents : A study demonstrated that compounds synthesized from this compound showed enhanced cytotoxicity against various cancer cell lines. The derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

- Fluorinated Biaryl Derivatives : The compound has been effectively used in the Suzuki coupling reaction to produce fluorinated biaryl derivatives, which are valuable in medicinal chemistry for their potential therapeutic properties .

Research Findings

A summary of key research findings related to the biological activity of this compound includes:

属性

IUPAC Name |

(3,4-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGYQBHKEWWTOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370228 | |

| Record name | 3,4-Difluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168267-41-2 | |

| Record name | (3,4-Difluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168267-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3,4-Difluorophenylboronic acid in synthesizing the liquid crystals described in the research?

A: this compound serves as a crucial reagent in a cross-coupling reaction. [] This reaction joins the 3,4-Difluorophenyl group to a bicyclo[2.2.2]octane derivative, which has been previously alkylated with a substituted benzene. This coupling forms a key component of the three-ring system that makes up the mesogenic core of the new liquid crystal molecules. []

Q2: How does the presence of fluorine in this compound influence the properties of the final liquid crystal?

A: While the paper focuses on the synthesis process, it highlights that the fluorine substituents on the phenyl and biphenyl fragments, introduced by the this compound, significantly influence the phase transition temperatures of the resulting liquid crystals. [] Further investigation is needed to determine the specific effects on properties like melting point, clearing point, and mesophase behavior.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。